Boc-Ala-Ala-N(OBz)Ala-NH2
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Overview
Description
Boc-Ala-Ala-N(OBz)Ala-NH2 is a synthetic peptide compound. It is composed of three alanine residues, with the first alanine protected by a tert-butoxycarbonyl (Boc) group, and the third alanine modified with a benzyl ester (OBz) group. The compound ends with an amide group (NH2). This structure makes it a valuable intermediate in peptide synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with Boc-protected alanine (Boc-Ala-OH) and alanine benzyl ester (Ala-OBz).
Coupling Reactions: The first step involves coupling Boc-Ala-OH with Ala-OBz using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection and Coupling: The Boc group is then removed using trifluoroacetic acid (TFA), followed by coupling with another Boc-Ala-OH to form Boc-Ala-Ala-OBz.
Final Coupling: The final step involves coupling the dipeptide with alanine amide (Ala-NH2) using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of Boc-Ala-Ala-N(OBz)Ala-NH2 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the peptide is assembled on a solid resin, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boc-Ala-Ala-N(OBz)Ala-NH2 can undergo oxidation reactions, particularly at the benzyl ester group, forming carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products
Oxidation: Boc-Ala-Ala-NH2 and benzyl alcohol.
Reduction: this compound with reduced amide groups.
Substitution: this compound with substituted benzyl ester groups.
Scientific Research Applications
Chemistry
Boc-Ala-Ala-N(OBz)Ala-NH2 is used as an intermediate in the synthesis of more complex peptides. Its protected groups allow for selective deprotection and coupling, facilitating the construction of peptide chains with high precision.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. Its structure mimics natural peptides, making it a useful tool in biochemical assays.
Medicine
This compound is investigated for its potential in drug development, particularly in designing peptide-based therapeutics. Its stability and ease of modification make it a promising candidate for developing new drugs.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a building block for more complex molecules. Its role in automated peptide synthesis makes it valuable for large-scale production.
Mechanism of Action
The mechanism by which Boc-Ala-Ala-N(OBz)Ala-NH2 exerts its effects depends on its application. In biochemical assays, it interacts with enzymes or receptors, mimicking natural substrates or inhibitors. The Boc and OBz groups protect the peptide from premature degradation, allowing it to reach its target site intact. Once at the target site, the protecting groups can be removed, activating the peptide.
Comparison with Similar Compounds
Similar Compounds
Boc-Ala-Ala-NH2: Lacks the benzyl ester group, making it less hydrophobic.
Boc-Ala-Ala-OBz: Lacks the terminal amide group, affecting its reactivity.
Boc-Ala-N(OBz)Ala-NH2: Contains one less alanine residue, altering its size and interaction potential.
Uniqueness
Boc-Ala-Ala-N(OBz)Ala-NH2 is unique due to its combination of protecting groups and functional groups. The presence of both Boc and OBz groups provides dual protection, enhancing its stability and versatility in synthetic applications. Its structure allows for selective modifications, making it a valuable tool in peptide synthesis and research.
Properties
Molecular Formula |
C21H30N4O7 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
[[(2S)-1-amino-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate |
InChI |
InChI=1S/C21H30N4O7/c1-12(24-20(30)31-21(4,5)6)17(27)23-13(2)18(28)25(14(3)16(22)26)32-19(29)15-10-8-7-9-11-15/h7-14H,1-6H3,(H2,22,26)(H,23,27)(H,24,30)/t12-,13-,14-/m0/s1 |
InChI Key |
OGNQWNICWXFYDA-IHRRRGAJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N([C@@H](C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N(C(C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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